molecular formula C8H5BrN2 B049647 6-Bromoquinazoline CAS No. 89892-21-7

6-Bromoquinazoline

Cat. No.: B049647
CAS No.: 89892-21-7
M. Wt: 209.04 g/mol
InChI Key: FLQBSQZDZFVMTO-UHFFFAOYSA-N
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Description

6-Bromoquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

6-Bromoquinazoline is a derivative of quinazoline, a heterocyclic compound that has been shown to have a broad spectrum of biological activities Quinazoline derivatives have been reported to interact with various biological targets, including the intracellular atp binding domain of egfr .

Mode of Action

It’s known that quinazoline derivatives can irreversibly bind with their targets . For instance, acrolein amine quinazolines substituted on the 6-position could irreversibly bind with the intracellular ATP binding domain of EGFR . This irreversible binding could lead to changes in the function of the target protein, potentially inhibiting its activity.

Biochemical Pathways

Quinazoline derivatives have been reported to affect various biochemical pathways, including those involved in cancer, inflammation, bacterial infections, convulsions, and hypertension . The exact downstream effects would depend on the specific targets and their roles in these pathways.

Pharmacokinetics

It’s known that the pharmacokinetics and pharmacodynamics of drugs can be altered due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .

Result of Action

Given its potential to irreversibly bind to its targets, it could lead to the inhibition of the target protein’s activity, potentially leading to changes at the cellular level .

Action Environment

For instance, the chlorosulfonation reaction of this compound-2,4-dione was found to occur at elevated temperatures .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Bromoquinazoline are not fully understood due to limited research. Quinazoline derivatives, including this compound, are known to interact with various enzymes, proteins, and other biomolecules. For instance, certain quinazoline derivatives can irreversibly bind with the intracellular ATP binding domain of EGFR .

Cellular Effects

This compound derivatives have shown cytotoxic effects against cancer cell lines . For example, a derivative of this compound was found to reduce the viability of MCF-7 and SW480 cancer cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Molecular docking and MD simulation studies have suggested that certain this compound derivatives can establish hydrogen bonds and other important interactions with key residues of EGFR . This could potentially lead to enzyme inhibition or activation and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinazoline typically involves the bromination of quinazoline derivatives. One common method is the reaction of anthranilic acid with N-bromosuccinimide in acetonitrile, followed by cyclization with phenyl isothiocyanate in ethanol to yield 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromoquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.

    Cyclization Reactions: It can undergo cyclization to form complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed: The major products formed from these reactions include various substituted quinazolines, quinazolinones, and other heterocyclic compounds with potential biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

  • 6-Chloroquinazoline
  • 6-Fluoroquinazoline
  • 6-Iodoquinazoline

Comparison: 6-Bromoquinazoline is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-bromoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQBSQZDZFVMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590187
Record name 6-Bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89892-21-7
Record name 6-Bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-quinazoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of a 2-(4-chlorophenyl) group affect the cytotoxicity of 4-anilino-6-bromoquinazolines?

A2: Studies indicate that the introduction of a 2-(4-chlorophenyl) substituent to 4-anilino-6-bromoquinazolines generally enhances cytotoxicity and selectivity against HeLa cells []. This suggests the importance of this structural modification for anti-cancer activity.

Q2: What is the significance of replacing the bromine atom in 4-anilino-6-bromoquinazolines with a 4-fluorophenyl group?

A3: Replacing the bromine with a 4-fluorophenyl group in 2-unsubstituted 4-anilinoquinazolines leads to increased cytotoxicity against HeLa cells, even surpassing the potency of Gefitinib (a known EGFR-TK inhibitor) []. This highlights the potential of this substitution for developing more potent anti-cancer agents.

Q3: What are the structural characteristics of the most potent 6-bromoquinazoline derivatives identified in the studies?

A4: Compounds 3g, 3l, and 4l, which exhibited significant EGFR-TK inhibitory activity and cytotoxicity, all possessed either a 2-(4-chlorophenyl) or a 4-fluorophenyl substituent, demonstrating the importance of these structural features for biological activity [].

Q4: Are there any preliminary studies investigating the anti-tumor activity of this compound derivatives in cellular models?

A5: Yes, in vitro studies using MTT assays have demonstrated the anti-tumor activity of some novel 4-arylamino-6-bromoquinazolines against BGC-823 and A549 cells, indicating their potential as anti-cancer agents [].

Q5: What analytical techniques have been employed to characterize and study this compound derivatives?

A6: Researchers have utilized various spectroscopic techniques to characterize this compound derivatives, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H-NMR), and Carbon-13 Nuclear Magnetic Resonance (13C-NMR) []. These techniques provide information about the functional groups, structure, and purity of the synthesized compounds.

Q6: Has the concept of structure-activity relationship (SAR) been explored for 6-bromoquinazolines?

A7: Yes, studies have explored the impact of structural modifications on the biological activity of 6-bromoquinazolines. For example, the presence of specific substituents like 2-(4-chlorophenyl) and 4-fluorophenyl groups has been linked to enhanced cytotoxicity and EGFR-TK inhibitory activity [, ]. These findings provide valuable insights for designing more potent and selective this compound-based drug candidates.

Q7: Beyond anti-cancer activity, are there other potential applications of this compound derivatives being explored?

A8: Research suggests potential antimicrobial applications for this compound derivatives. One study highlighted the promising antibacterial activity of a specific derivative (VMA–13–06) against various bacterial strains, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Klebsiella pneumonia []. This finding opens avenues for further investigation into the development of novel antimicrobial agents based on the this compound scaffold.

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